molecular formula C9H7NS B186547 3-(2-Thienyl)pyridine CAS No. 21298-53-3

3-(2-Thienyl)pyridine

Cat. No. B186547
CAS RN: 21298-53-3
M. Wt: 161.23 g/mol
InChI Key: ZHBLIWDUZHFSJW-UHFFFAOYSA-N
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Description

3-(2-Thienyl)pyridine is a heterocyclic compound that contains a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides . Heating thiophene-2-carboxamides in formic acid afforded thieno [3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The 3-(2-Thienyl)pyridine molecule contains a total of 19 bond(s). There are 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 Thiophene(s), and 1 Pyridine(s) .

Scientific Research Applications

1. Pyrimidines in Anti-Inflammatory Activities

  • Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Pyridine-Based Molecules in Drug Crafting

  • Application Summary : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
  • Methods of Application : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
  • Results or Outcomes : Many vitamins, such as pyridoxine, niacin and nicotine, have high potency and selectivity in many biological systems .

3. Thieno [3,2-c] Pyridine Derivatives in Therapeutics

  • Application Summary : Thieno [3,2-c] pyridine derivatives have been found to have therapeutic applications . They have been used as blood-platelet aggregation inhibiting agents and antithrombotics .
  • Methods of Application : The preparation process of new thieno [3,2-c] pyridine derivatives involves various chemical reactions .
  • Results or Outcomes : These derivatives have shown promising results in inhibiting blood-platelet aggregation and acting as antithrombotics .

4. Pyridine-Based Molecules in Drug Crafting

  • Application Summary : Pyridine-based molecules have been used extensively in drug crafting . They have emerged as potent and eligible candidates against a range of diversified diseases .
  • Methods of Application : Pyridine-based molecules are found in nature, mainly from plant resources, such as alkaloids . They are engaged in numerous oxidation–reduction processes in many enzymatic reactions .
  • Results or Outcomes : Many vitamins, such as pyridoxine, niacin, and nicotine, which have pyridine scaffolds, have high potency and selectivity in many biological systems .

Safety And Hazards

When handling 3-(2-Thienyl)pyridine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While there is limited information on the future directions of 3-(2-Thienyl)pyridine, the field of heterocyclic compounds is rapidly progressing with new synthetic approaches and applications in biosensing, biotechnology, and medicine .

properties

IUPAC Name

3-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBLIWDUZHFSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344216
Record name 3-(2-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)pyridine

CAS RN

21298-53-3
Record name 3-(2-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thienyl)pyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromopyridine (1.30 mL, 13.5 mmol) and tetrakis(triphenylphosphine) (0.468 g, 0.41 mmol) in 40 mL of dimethoxyethane is stirred under nitrogen at room temperature for 10 min. 2-Thiophene boronic acid (1.90 g, 14.8 mmol) and 20 mL of 1N sodium carbonate are added and the resulting mixture is refluxed overnight. The solution is cooled to room temperature and filtered through Celite. The filtrated is extracted with ether (2×30 mL). The combined organic layers are dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes to afford the title compound (0.355 g, 2.20 mmol) as a light yellow oil.
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Jouanne, AS Voisin‐Chiret, R Legay… - European Journal of …, 2016 - Wiley Online Library
Protein–protein interactions (PPIs) are involved in many cellular processes; consequently, the discovery of small molecules as modulators of PPIs has become an important challenge in …
NA Bumagin, IO Kalinovskii, IP Beletskaya - Chemistry of Heterocyclic …, 1983 - Springer
A convenient method is proposed for the synthesis of aryl derivatives of heterocyclic compounds by the coupling reaction of heterocyclic mercury derivatives and tin derivatives with aryl …
Number of citations: 1 link.springer.com
V Bonnet, F Mongin, F Trecourt, G Breton, F Marsais… - Synlett, 2002 - thieme-connect.com
Phenyl-and thienylpyridines were prepared by Pd (0)-catalyzed cross-coupling of 3-pyridylmagnesium chlorides with iodobenzene or iodothiophene at room temperature. Starting from …
Number of citations: 55 www.thieme-connect.com
X Zeng, X Yao, J Zhang, Q Zhang, W Wu… - Inorganic Chemistry …, 2015 - pubs.rsc.org
A series of chalcogenide compounds with various compositions, ie, octanuclear or tetranuclear Zn–S clusters, have been synthesised in a straighforward manner. Different fused-ring …
Number of citations: 7 pubs.rsc.org
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
The stannane-mediated benzeneselenol-catalyzed addition of aryl iodides to a range of arenes and aromatic hetereocycles has been studied. With furan, thiophene, and several …
Number of citations: 48 www.sciencedirect.com
J Atkins - 2009 - search.proquest.com
In the present study, the rescorcin [4] arenes decorated with an alternating arrangement of pyridinium and sulfonate moieties were synthesized to establish a molecular quadrupole. …
Number of citations: 5 search.proquest.com
RM Smith, AE Martell, RM Smith, AE Martell - Critical Stability Constants …, 1975 - Springer
C5R5N Pyridine (azine) L Metal Log K Log K Log K 6R 6S ion Eg,uilibriuID 25, 0.1 25, 0.5 25 , 0 25, 0 252 0 R+ RL/RL Page 1 IV. AZINES A. PYRIDINES 165 © C5R5N Pyridine (azine) …
Number of citations: 0 link.springer.com
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
In 1972 Kumada [1] and Corriu [2] reported the cross-coupling of olefmic and aryl haliDEs with alkyl- and arylmagnesium haliDEs in the presence of nickel compounds, such as dichloro […
Number of citations: 1 link.springer.com
M Čubiňák, V Eigner, T Tobrman - Advanced Synthesis & …, 2018 - Wiley Online Library
A set of novel aromatic and heteroaromatic bench‐stable sulfoxide‐based boronates was prepared. The structure of the boronates was established by means of X‐ray crystallography, …
Number of citations: 12 onlinelibrary.wiley.com
J He, J Zhou, J Tian, S Li, Y Gao, Z Heng… - Chemical Engineering …, 2023 - Elsevier
Data-driven methods or computational techniques have opened new paradigms for the rational design of materials. The introduction of specific groups could largely enhance anti-…
Number of citations: 2 www.sciencedirect.com

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